phenyl N-(3-chlorophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRCCNDEGWDDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964934 | |
| Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50699-50-8 | |
| Record name | NSC29155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl hydrogen (3-chlorophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(3-CHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) for Researchers and Drug Development Professionals
Abstract
Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) is a small molecule belonging to the N-phenyl carbamate class of compounds. While specific research on this particular molecule is limited, its structural analogs and the broader class of N-phenyl carbamates have been investigated for a range of biological activities. This guide provides a comprehensive overview of the known and inferred properties of this compound, drawing upon data from closely related compounds and the general characteristics of this chemical family. We will delve into its physicochemical properties, established synthetic routes, and potential mechanisms of action, including microtubule disruption and acetylcholinesterase inhibition. Furthermore, this guide will present detailed, adaptable experimental protocols for researchers to investigate its potential applications in areas such as oncology, mycology, and agriculture.
Introduction: The N-Phenyl Carbamate Scaffold
The N-phenyl carbamate scaffold is a versatile pharmacophore present in a variety of biologically active molecules. The inherent reactivity and structural features of the carbamate linkage, coupled with the diverse substitution patterns possible on the phenyl rings, have made this class of compounds a subject of interest in medicinal chemistry and agrochemistry. This compound, with its characteristic 3-chloro substitution on the N-phenyl ring, is poised to share some of the biological activities observed in its analogs, most notably the widely studied herbicide, isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham or CIPC).[1][2][3] This guide aims to provide a foundational understanding of CAS 50699-50-8 for researchers and drug development professionals, enabling further exploration of its therapeutic and practical potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50699-50-8 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₃H₁₀ClNO₂ | |
| Molecular Weight | 247.68 g/mol | carbamate)[4] |
| Appearance | Light gray powder | |
| Density | 1.329 g/cm³ | |
| Boiling Point | 342.3 °C at 760 mmHg | |
| Flash Point | 160.8 °C |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the reaction of 3-chloroaniline with phenyl chloroformate.[1] This is a standard method for the formation of carbamates. An alternative approach involves the reaction of 3-chlorophenyl isocyanate with phenol.
Synthesis via Phenyl Chloroformate and 3-Chloroaniline
This method is a straightforward and widely used procedure for the synthesis of N-aryl carbamates.
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]
-
Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.05 equivalents) dropwise to the stirred solution of 3-chloroaniline at room temperature.[6] The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated hydrochloride salt. The filtrate is then washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any excess phenyl chloroformate and HCl. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Potential Mechanisms of Action and Biological Activities
Disruption of Microtubule Organization
A well-documented mechanism of action for N-phenyl carbamates, particularly the N-(3-chlorophenyl) substituted analogs like CIPC, is the disruption of microtubule organization.[7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
Mechanism: N-phenyl carbamates are known to interfere with the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent inhibition of cell proliferation.[1][7] This is believed to occur through the disruption of microtubule organizing centers (MTOCs).[8]
Caption: Postulated mechanism of microtubule disruption.
Experimental Protocol: Immunofluorescence Staining for Microtubule Organization
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on coverslips in a petri dish and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel or colchicine).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature. After washing with PBS, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Analyze the microtubule structure and spindle formation in treated versus control cells.
Acetylcholinesterase (AChE) Inhibition
Carbamates are a well-known class of acetylcholinesterase inhibitors. AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI and DTNB solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Data Analysis: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader. Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be calculated.[9]
Antifungal Activity
Several studies have reported the antifungal activity of N-aryl carbamates, suggesting that this compound may also possess such properties.[10][11] The presence of a chlorine atom on the phenyl ring has been shown to be favorable for antifungal potency in some N-aryl carbamates.[10]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
-
Fungal Strains and Culture: Obtain relevant fungal strains (e.g., Candida albicans, Aspergillus niger) and culture them on appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Broth Microdilution Assay: In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with a standardized suspension of the fungal strain. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Potential Applications in Drug Development and Research
Based on the known activities of its structural analogs, this compound could be a valuable tool for researchers in several areas:
-
Anticancer Research: The potential to disrupt microtubule organization makes it a candidate for investigation as an antimitotic agent.[1][7] Further studies are warranted to evaluate its cytotoxicity against various cancer cell lines and to elucidate its specific molecular targets within the cell cycle machinery. While some related compounds have shown cytotoxic effects, specific data for this compound is needed.[12][13]
-
Neuroscience Research: As a potential acetylcholinesterase inhibitor, this compound could be used as a research tool to study cholinergic neurotransmission.
-
Antifungal Drug Discovery: Given the antifungal activity of related N-aryl carbamates, this compound could be screened against a panel of pathogenic fungi to assess its potential as a lead for novel antifungal agents.[10][11]
-
Herbicide Development: Its structural similarity to CIPC suggests it may have herbicidal properties, particularly as a sprout suppressant.[2][3][14]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation. It is also considered a severe marine pollutant. Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 50699-50-8) is a compound with underexplored potential. Based on the established biological activities of the N-phenyl carbamate class and its close structural analogs, it is a promising candidate for investigation in various fields, including cancer research, mycology, and neuroscience. This technical guide provides a comprehensive foundation of its known properties, synthesis, and potential mechanisms of action, along with detailed experimental protocols to facilitate further research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating new avenues of inquiry into the properties and applications of this intriguing molecule.
References
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- Lecinska, P., et al. (2010). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
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ResearchGate. (n.d.). CIPC [Isopropyl N-(3-chlorophenyl) carbamate] for sprout suppression in potatoes during storage. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Ribeiro, C., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Pharmaceuticals.
- Asadi, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences.
- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
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MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]
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MDPI. (n.d.). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]
- Tavallaei, M., et al. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
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ResearchGate. (n.d.). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review. Retrieved from [Link]
- Krátký, M., et al. (2016).
- Holy, J. (1998). Chlorpropham [isopropyl N-(3-chlorophenyl) carbamate] disrupts microtubule organization, cell division, and early development of sea urchin embryos. Journal of Toxicology and Environmental Health, Part A.
- Yemets, A. I., et al. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris.
- Staniforth, D. W., & Loomis, W. E. (1958). The Effect of Isopropyl N–(3–Chlorophenyl)
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ResearchGate. (n.d.). IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe². Retrieved from [Link]
- Tmamm, A. S., et al. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology.
- Dolezal, M., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules.
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Wiley Online Library. (n.d.). New Carbamates and Related Compounds. Retrieved from [Link]
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Cambridge University Press. (n.d.). Action of Isopropyl N-Phenyl Carbamate Under Various Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Semantic Scholar. (n.d.). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Retrieved from [Link]
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PubMed. (n.d.). Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Retrieved from [Link]
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Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
- Yemets, A. I., et al. (2005). Nocodazole provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways. BMC Plant Biology.
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PubMed Central. (n.d.). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Retrieved from [Link]
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World Health Organization. (n.d.). III Analytical Methods. Retrieved from [Link]
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MDPI. (n.d.). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Use of isopropyl-N(3-chlorophenyl) carbamate (CIPC) to produce partial haploid cells from suspension cultures of soybean (Glycine max). Retrieved from [Link]
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A Technical Guide to the Solubility of Phenyl N-(3-chlorophenyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. Phenyl N-(3-chlorophenyl)carbamate, a compound of interest within the broader class of carbamates, presents a unique solubility profile dictated by its specific molecular architecture. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple recitation of data, offering a deep dive into the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for its determination, and a template for the systematic presentation of results. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently assess and leverage the solubility characteristics of this compound in their work.
Introduction: The Critical Role of Solubility
This compound belongs to the carbamate class of compounds, which are characterized by the -NHC(=O)O- functional group.[1] Carbamates are prevalent in pharmaceuticals and agrochemicals, making the characterization of their physical properties essential.[1] Solubility, in particular, is a cornerstone of chemical process development. It dictates the choice of solvents for reaction media, dictates the efficiency of crystallization and purification processes, and ultimately impacts the formulation strategy for delivering a therapeutic agent.
The molecular structure of this compound—featuring two aromatic rings, a polar carbamate linkage, and a chlorine substituent—suggests a nuanced solubility behavior that will vary significantly across different organic solvents.[2] Understanding this behavior is not merely an academic exercise; it is a prerequisite for efficient process scale-up, robust formulation design, and ensuring consistent product quality. This guide provides the scientific principles and a validated experimental workflow to systematically determine these crucial parameters.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
2.1 Molecular Structure Analysis
The structure of this compound (C₁₃H₁₀ClNO₂) offers key insights into its potential solubility:
-
Polar Carbamate Group: The central carbamate moiety contains electronegative oxygen and nitrogen atoms, creating a dipole and enabling it to act as both a hydrogen bond donor (N-H) and acceptor (C=O).[3][4] This feature promotes solubility in polar solvents.[3][5]
-
Aromatic Rings: The two phenyl rings are nonpolar and will engage in favorable π-π stacking and van der Waals interactions with aromatic or nonpolar solvents.
-
Chlorine Substituent: The electronegative chlorine atom on one of the phenyl rings adds to the molecule's overall polarity and can participate in dipole-dipole interactions.
2.2 Solute-Solvent Interactions and Predicting Trends
The "like dissolves like" principle is a useful heuristic. We can predict general solubility trends by matching the polarity of the solute with that of the solvent:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are highly polar and can act as hydrogen bond acceptors. They are expected to effectively solvate the polar carbamate group, leading to high solubility.[3][6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will interact strongly with the carbamate group, likely resulting in good solubility.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the phenyl rings have an affinity for such solvents, the highly polar carbamate group will limit overall solubility. Solubility is expected to be low in highly aliphatic solvents like hexane and moderate in aromatic solvents like toluene, which can engage in π-π interactions.
The final solubility in any given solvent is a balance of these competing interactions. Therefore, while theoretical principles provide a strong foundation for solvent selection, precise quantitative data must be obtained experimentally.
Standardized Protocol for Experimental Solubility Determination
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate value.[8]
3.1 Principle of the Isothermal Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.[7] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[9][10] Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]
3.2 Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column suitable for carbamate analysis (e.g., C18 reversed-phase)[11]
3.3 Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2-5 mL of each test solvent.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9] Allow the samples to equilibrate for at least 24-48 hours.
-
Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases between time points.[7]
-
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Critical Consideration: It is imperative to separate the liquid phase from the solid phase without altering the equilibrium. Centrifugation followed by filtration through a chemically inert syringe filter is the most robust method.[8] Pre-saturating the filter by discarding the first small portion of the filtrate can prevent solute adsorption onto the filter membrane.[8]
-
-
Quantification Preparation: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analytical Measurement: Analyze the diluted samples via a validated HPLC-UV method to determine the concentration.[12][13] A standard calibration curve must be prepared using solutions of known concentrations of this compound.
3.4 Workflow Visualization
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Isothermal Shake-Flask Experimental Workflow.
Data Analysis and Presentation
4.1 Quantification
The concentration of this compound in the diluted samples is determined by comparing the peak area from the HPLC chromatogram to a calibration curve generated from standards of known concentration. The final solubility value is then calculated by accounting for the dilution factor.
4.2 Exemplar Data Reporting Table
Quantitative solubility data should be presented in a clear, structured format to allow for easy comparison across different solvents. The following table serves as a template for reporting experimental findings.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility @ 25°C (mg/mL) | Molar Solubility @ 25°C (mol/L) |
| n-Hexane | 0.1 | 1.88 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | 2.38 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | 9.08 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 5.2 | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | 37.5 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Experimental Value] | [Calculated Value] |
Note: This table is an exemplar. Researchers should populate it with their own experimentally determined data.
Conclusion
A thorough understanding and precise measurement of the solubility of this compound in organic solvents are indispensable for its successful development and application. By combining a robust theoretical framework with the validated isothermal shake-flask experimental protocol, researchers can generate high-quality, reliable solubility data. This data is fundamental for making informed decisions in solvent screening, process optimization, crystallization design, and formulation development, ultimately accelerating the path from laboratory discovery to final product.
References
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- Vertex AI Search. (n.d.). Carbamic acid - Solubility of Things.
- Jacquemard, U., et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Vertex AI Search. (n.d.). Methyl N-carbamoylcarbamate - Solubility of Things.
- EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Wikipedia. (n.d.). Carbamate.
- ResearchGate. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
- ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
- cromlab-instruments.es. (n.d.). The Acclaim Carbamate Column—A Superior Solution.
- Chemsrc. (2025). (3-chlorophenyl) N-phenylcarbamate | CAS#:16400-09-2.
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- 2. (3-chlorophenyl) N-phenylcarbamate | CAS#:16400-09-2 | Chemsrc [chemsrc.com]
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. bioassaysys.com [bioassaysys.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Degradation Kinetics and Stability Profiling of Phenyl N-(3-chlorophenyl)carbamate
Executive Summary
Phenyl N-(3-chlorophenyl)carbamate (PCPC) represents a critical structural class of N-aryl carbamates. Unlike its agrochemical analog Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate), PCPC possesses a phenolic ester leaving group. This structural nuance significantly alters its stability profile, shifting the dominant degradation pathway from BAc2 (nucleophilic acyl substitution) to the E1cB (Elimination Unimolecular conjugate Base) mechanism under alkaline conditions.
This guide provides a rigorous technical framework for studying the degradation of PCPC, focusing on the kinetics of hydrolysis, the identification of the 3-chloroaniline breakdown product, and the validation of stability-indicating analytical methods.
Part 1: Chemical Architecture and Reactivity Logic
Structural Distinction
To accurately study PCPC, one must distinguish it from alkyl carbamates. The lability of the bond between the carbonyl carbon and the phenoxy oxygen is the defining feature of PCPC stability.
| Feature | This compound (PCPC) | Chlorpropham (CIPC) |
| CAS | 50699-50-8 | 101-21-3 |
| Ester Group | Phenyl (Phenol leaving group) | Isopropyl (Isopropanol leaving group) |
| pKa of Leaving Group | ~10.0 (Phenol) | ~16.5 (Isopropanol) |
| Dominant Hydrolysis (pH > 7) | E1cB (Rapid via Isocyanate) | BAc2 (Slow nucleophilic attack) |
| Reactivity Status | High (Mechanistic Probe/Intermediate) | Moderate (Stable Herbicide) |
The Mechanistic Imperative (E1cB)
The 3-chlorophenyl group acts as an electron-withdrawing substituent on the nitrogen, increasing the acidity of the N-H proton. In the presence of a base (even mild physiological pH), the N-H proton is removed, leading to the expulsion of the phenoxide ion.
Key Insight: The rate of degradation for PCPC is often pH-dependent but not strictly linear in the same way as simple esters, due to the saturation kinetics of the ionization step at high pH.
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the E1cB degradation pathway, which is the primary mode of failure for PCPC in aqueous or basic environments.
Figure 1: The E1cB elimination pathway dominant in PCPC degradation. Note the isocyanate intermediate, which poses potential reactivity risks with nucleophilic buffers (e.g., Tris, primary amines).
Part 3: Experimental Protocols
Protocol A: Kinetic Profiling (Hydrolysis)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffer Systems: Phosphate (pH 7.0), Borate (pH 9.0), Carbonate (pH 10.5). Note: Avoid Tris or Glycine buffers as they will react with the isocyanate intermediate.
-
Stock Solution: 10 mM PCPC in Acetonitrile (ACN).
-
Internal Standard: 4-Chlorobenzophenone (structurally similar, non-reactive).
Step-by-Step Workflow:
-
Preparation: Pre-thermostat 10 mL of buffer at 25°C ± 0.1°C.
-
Initiation: Spike 50 µL of PCPC stock into the buffer (Final conc: 50 µM). Vortex for 5 seconds.
-
Sampling: At defined intervals (0, 5, 10, 20, 40, 60 mins), remove 500 µL aliquots.
-
Quenching: Immediately transfer aliquot into a vial containing 500 µL of 1% Formic Acid in ACN . Reasoning: Acidification protonates the nitrogen, arresting the E1cB mechanism immediately.
-
Analysis: Inject onto HPLC (See Protocol B).
Data Treatment:
Plot
Protocol B: Stability-Indicating HPLC Method
Objective: Separate PCPC from its degradation products (3-chloroaniline and phenol).
| Parameter | Specification |
| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Isosbestic point optimization recommended) |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 8.0 | 90 | Elution of PCPC |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
Expected Retention Order:
-
Phenol (Polar, elutes first)
-
3-Chloroaniline (Basic, elutes mid-range)
-
PCPC (Hydrophobic, elutes late)
Part 4: Analytical Workflow Diagram
Figure 2: Analytical workflow emphasizing the acid quench step required to prevent artifactual degradation during analysis.
Part 5: Storage and Handling Recommendations
Based on the E1cB instability profile, the following storage protocols are mandatory to maintain compound integrity:
-
Solid State: Store at -20°C under Argon. The presence of atmospheric moisture can initiate surface hydrolysis, autocatalyzed by the release of phenol (weakly acidic) or aniline (basic).
-
Solution State:
-
Solvent: Anhydrous DMSO or Acetonitrile.
-
Avoid: Alcohols (methanol/ethanol) for long-term storage, as transesterification can occur, converting PCPC to methyl/ethyl carbamates.
-
Stability Window: Use aqueous working solutions within 4 hours of preparation.
-
References
-
Williams, A. (1972).[1] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1][2] Journal of the Chemical Society, Perkin Transactions 2, 808-812.[1]
-
Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanism for the hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2, 1719-1728.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69322, Phenyl carbamate.[3] PubChem.
-
Sigma-Aldrich. (2023).[4] Product Specification: this compound.[4] Merck KGaA.
-
Kaufman, D. D., & Kearney, P. C. (1965).[5][6] Microbial degradation of isopropyl-N-3-chlorophenylcarbamate and 2-chloroethyl-N-3-chlorophenylcarbamate.[5][6] Applied Microbiology, 13(3), 443–446.[5][6] (Provides context on the stability of the 3-chlorophenyl moiety).
Sources
- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of an Analytical Standard of Phenyl N-(3-chlorophenyl)carbamate
Abstract
This technical guide provides a comprehensive framework for the preparation, purification, and characterization of a high-purity analytical standard of phenyl N-(3-chlorophenyl)carbamate. In the landscape of pharmaceutical research and development, the availability of well-characterized analytical standards is paramount for the accurate quantification and quality control of drug candidates and related substances. This document outlines a representative synthetic protocol, detailed purification procedures, and a robust analytical workflow for the comprehensive characterization of this compound. The methodologies presented are grounded in established chemical principles and aligned with international regulatory guidelines to ensure the generation of a reliable and self-validating analytical standard.
Introduction: The Imperative for High-Purity Analytical Standards
In the rigorous and regulated environment of drug development, the analytical standard serves as the cornerstone of all quantitative measurements. Its purity and well-defined identity directly impact the accuracy, precision, and reliability of analytical data, which in turn informs critical decisions throughout the drug development lifecycle. This compound, a compound of interest in medicinal chemistry, requires a meticulously prepared analytical standard to support activities such as pharmacokinetic studies, stability testing, and impurity profiling.
This guide is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind the experimental choices. By following the principles and procedures outlined herein, laboratories can confidently prepare and qualify a primary analytical standard of this compound, ensuring the integrity and validity of their analytical results.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be efficiently achieved through the reaction of a substituted aniline with a chloroformate. This method is a well-established procedure for the formation of carbamates.[1] The following protocol is a representative example based on this general principle.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 3-Chloroaniline | ≥99% | Standard chemical supplier |
| Phenyl chloroformate | ≥98% | Standard chemical supplier |
| Pyridine | Anhydrous | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Standard chemical supplier |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Standard chemical supplier |
| Brine | Saturated aqueous solution | Standard chemical supplier |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Standard chemical supplier |
| Silica gel | 60 Å, 230-400 mesh | Standard chemical supplier |
| Hexane | HPLC grade | Standard chemical supplier |
| Ethyl acetate | HPLC grade | Standard chemical supplier |
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
Purification of the crude product is critical to achieving the high purity required for an analytical standard. A combination of column chromatography and recrystallization is recommended.
Protocol 1: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased while monitoring the fractions by TLC.
-
Fraction Collection: Collect the fractions containing the pure product, combine them, and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is a good starting point. The ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at room temperature or below.
-
Dissolution: Dissolve the product from the column chromatography in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Characterization and Purity Assessment of the Analytical Standard
A comprehensive characterization of the purified this compound is essential to confirm its identity and establish its purity. This process should be guided by the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[2]
Figure 2: Workflow for Analytical Standard Preparation and Characterization.
4.1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of all expected protons and their chemical environments. The aromatic protons of the two phenyl rings and the N-H proton will have characteristic chemical shifts.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to verify the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carbamate group.
-
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₃H₁₀ClNO₂.
-
Analyze the fragmentation pattern to further support the proposed structure. The fragmentation of carbamates often involves cleavage of the ester and amide bonds.[3][4]
-
4.2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a stability-indicating HPLC method capable of separating the main component from potential impurities and degradation products. A reverse-phase C18 column is a good starting point.[5] A scouting gradient of acetonitrile and water (with an acidic modifier like formic acid) can be used to determine the optimal mobile phase composition.[5]
-
Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[2]
-
Purity Determination: Calculate the purity of the standard by area normalization, assuming all impurities have a similar response factor to the main peak.
-
-
Quantitative NMR (qNMR):
-
qNMR can be used as an orthogonal method to determine the absolute purity of the standard by integrating the signal of the analyte against a certified internal standard of known purity and concentration.
-
4.3. Physicochemical Characterization
-
Melting Point: Determine the melting point range of the purified compound. A sharp melting point is indicative of high purity.
-
Water Content (Karl Fischer Titration): Quantify the water content in the standard, as this will affect the assigned purity value.
-
Residual Solvents (Gas Chromatography - Headspace): Analyze for the presence of residual solvents from the synthesis and purification steps. The levels of residual solvents should comply with the limits set in the ICH Q3C guideline.
Table 1: Summary of Analytical Characterization
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structure Elucidation | Spectra consistent with the proposed structure |
| High-Resolution MS | Molecular Formula Confirmation | Measured mass within ± 5 ppm of the calculated mass |
| HPLC-UV | Purity and Impurity Profiling | Purity ≥ 99.5% (area normalization) |
| qNMR | Absolute Purity Determination | Orthogonal confirmation of HPLC purity |
| Melting Point | Purity Indication | Sharp melting point range (e.g., < 2 °C) |
| Karl Fischer Titration | Water Content | ≤ 0.5% |
| GC-Headspace | Residual Solvents | Compliant with ICH Q3C limits |
Preparation of Stock and Working Standard Solutions
Once the primary analytical standard is fully characterized and its purity is assigned, it can be used to prepare stock and working standard solutions for routine analysis.
Protocol for Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of the primary standard (e.g., 10 mg) into a class A volumetric flask (e.g., 10 mL).
-
Dissolve the standard in a suitable diluent (e.g., acetonitrile) and make up to the mark.
-
Calculate the exact concentration of the stock solution, taking into account the purity and water content of the primary standard.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to the desired concentrations for constructing a calibration curve.
-
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of the analytical standard over time.
-
Storage Conditions: The solid analytical standard should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C or -20 °C).
-
Stability Studies: Conduct long-term and accelerated stability studies on the solid standard and solutions according to ICH Q1A(R2) guidelines to establish a re-test date for the solid standard and to determine the stability of the prepared solutions.[6]
Conclusion
The preparation of a high-purity, well-characterized analytical standard of this compound is a critical prerequisite for reliable analytical measurements in a drug development setting. The protocols and methodologies described in this application note provide a comprehensive and scientifically sound approach to the synthesis, purification, and characterization of this important compound. By adhering to these guidelines and integrating principles of analytical method validation, researchers can ensure the quality and integrity of their analytical standard, thereby underpinning the robustness of their analytical data.
References
-
Buchwald, S. L., & Vinogradova, E. V. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]
-
Reddy, T. J., & Le, T. (2015). A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. The Journal of Organic Chemistry, 80(15), 7656–7663. [Link]
-
Heravi, M. M., et al. (2016). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. SciForum. [Link]
-
Yamasaki, R., et al. (2018). Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N'-Diarylureas. Chemical & Pharmaceutical Bulletin, 66(9), 880-884. [Link]
-
Onuska, F. I. (1985). Mass Spectrometry of Carbamates, Thiocarbamates, Dithiocarbamates, Urea, Thiourea, and Carboxanilide Pesticides. In: Mass Spectrometry in Environmental Sciences. Springer, Boston, MA. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Novakova, L., et al. (2017). Method development approaches for small-molecule analytes. Journal of Chromatography A, 1523, 1-20. [Link]
- Google Patents.
-
Olah, G. A., et al. (1996). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society, 118(4), 722-727. [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
Lewis, J. S., & Powers, J. C. (1970). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 42(6), 703-705. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Damico, J. N. (1966). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(5), 1027-1045. [Link]
-
Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(38), 14571-14578. [Link]
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Kampwerth, F., et al. (2021). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Chemistry – A European Journal, 27(61), 15153-15160. [Link]
-
PharmaCores. (2021). HPLC analytical Method development: an overview. [Link]
-
Cappiello, A., et al. (2002). Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 960(1-2), 117-126. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
City University of New York. Purification by Recrystallization. [Link]
-
Wang, Y., et al. (2011). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 233-235, 131-134. [Link]
-
Zhang, Q., et al. (2014). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]
-
Therapeutic Goods Administration. (2021). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
The Pharma Guide. (2023). ICH Q2 Validation of Analytical Procedures. [Link]
Sources
Application Note: A Validated Protocol for the Laboratory Synthesis of Phenyl N-(3-chlorophenyl)carbamate
Abstract and Introduction
Phenyl N-(3-chlorophenyl)carbamate is a significant chemical intermediate and a member of the N-phenyl carbamate class of compounds. This class is notable for its wide range of biological activities, including herbicidal and anti-microtubule properties.[1] The well-documented analogue, chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), is a widely used herbicide and potato sprout suppressant, highlighting the agrochemical importance of this structural motif.[1][2][3]
This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound. The procedure is designed for researchers in synthetic chemistry, drug development, and agricultural science who require a reliable method to produce this compound for further investigation. By detailing the underlying reaction mechanism, critical safety precautions, and robust analytical validation steps, this guide serves as a self-validating system to ensure the synthesis of a high-purity final product.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of 3-chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion forms the stable carbamate linkage. A mild base, such as pyridine or triethylamine, is often included to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting aniline and driving the reaction toward completion.
Caption: Reaction mechanism for carbamate formation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |
| 3-Chloroaniline | 108-42-9 | 127.57 | ≥98% | Sigma-Aldrich | Toxic, handle with care.[4] |
| Phenyl Chloroformate | 1885-14-9 | 156.57 | ≥98% | Sigma-Aldrich | Corrosive, moisture-sensitive.[5] |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | ≥99.7% | Fisher Scientific | Anhydrous grade is critical. |
| Pyridine | 110-86-1 | 79.10 | ≥99.8% | Sigma-Aldrich | Anhydrous, acts as HCl scavenger. |
| Hexane | 110-54-3 | 86.18 | HPLC Grade | Fisher Scientific | For recrystallization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Laboratory Grade | VWR | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Melting point apparatus
-
Analytical balance
-
Fume hood
Critical Safety Precautions
This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
Phenyl Chloroformate : Highly corrosive, a lachrymator, and reacts with water.[5] It is moisture-sensitive and should be handled under an inert atmosphere if possible.[5] Keep away from water and use dry glassware. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
3-Chloroaniline : Toxic by inhalation, ingestion, and skin absorption.[7] It may cause methemoglobinemia, resulting in cyanosis (blueing of the skin).[8] Avoid breathing vapors and ensure skin contact is prevented.[7] Store in a well-closed container, protected from light.[4][7]
-
Diethyl Ether : Highly flammable. Ensure no ignition sources are present in the vicinity of the experiment.
-
Pyridine : Flammable, toxic, and has a strong, unpleasant odor. Handle with care in the fume hood.
Experimental Protocol
This protocol is adapted from a similar procedure for a bromo-analogue and optimized for clarity and safety.[9]
Reaction Setup and Execution
-
Flask Preparation : Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.
-
Reagent Addition : In the fume hood, dissolve 3-chloroaniline (5.10 g, 40 mmol) and pyridine (3.32 mL, 41 mmol, 1.025 eq) in 70 mL of anhydrous diethyl ether in the flask. Stir the solution until all components are fully dissolved.
-
Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Phenyl Chloroformate Addition : Dissolve phenyl chloroformate (5.0 mL, 40 mmol, 1.0 eq) in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction : Add the phenyl chloroformate solution dropwise to the stirred 3-chloroaniline solution over a period of 45-60 minutes. Maintain the reaction temperature below 10 °C during the addition. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction proceeds to completion. A white precipitate of pyridinium hydrochloride will form.
Work-up and Isolation
-
Filtration : Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold diethyl ether (2 x 15 mL) to recover any entrained product.
-
Combine Filtrates : Combine the initial filtrate and the ether washes in a separatory funnel.
-
Washing : Wash the organic layer sequentially with:
-
5% HCl solution (2 x 40 mL) to remove any unreacted pyridine and 3-chloroaniline.
-
Saturated sodium bicarbonate solution (2 x 40 mL) to neutralize any remaining acid.
-
Brine (1 x 40 mL) to initiate the drying process.
-
-
Drying and Evaporation : Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an off-white solid.
Purification
-
Recrystallization : The primary method for purification is recrystallization.[9] Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot hexane while heating gently until the solid just dissolves.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold hexane, and dry in a vacuum oven or desiccator.
-
Yield and Melting Point : Record the final mass of the pure product to calculate the percent yield. Determine the melting point of the crystals. The literature melting point for the analogous phenyl N-(3-bromophenyl)carbamate is 88-90 °C, and a sharp melting range is indicative of high purity.[9]
Process Workflow Visualization
Caption: Experimental workflow for synthesis.
Characterization and Quality Control
To validate the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show characteristic aromatic proton signals for both phenyl rings and a singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will confirm the presence of all 13 unique carbon atoms in the molecule, including the key carbamate carbonyl signal (~152-155 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and the strong C=O stretch of the carbamate group (~1730 cm⁻¹).
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique is ideal for confirming the molecular weight and assessing purity.[10][11] The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₃H₁₀ClNO₂).
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the specified steps and safety precautions, researchers can confidently produce this valuable compound with high purity. The inclusion of mechanistic explanations and detailed characterization guidelines ensures that the protocol is not only procedural but also educational, aligning with the principles of robust scientific practice.
References
-
PrepChem. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. PrepChem.com. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Ataman Kimya. Retrieved from [Link]
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Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
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Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Carl ROTH. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Inchem. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. Retrieved from [Link]
-
ResearchGate. (n.d.). CIPC [Isopropyl N-(3-chlorophenyl) carbamate] for sprout suppression in potatoes during storage. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet: 3-Chloroaniline. Carl ROTH. Retrieved from [Link]
-
Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). The Effect of Isopropyl N-(3-Chlorophenyl)Carbamate on the Carbohydrate Content of Soybean Plants. Cambridge University Press. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. The Effect of Isopropyl N–(3–Chlorophenyl)Carbamate on the Carbohydrate Content of Soybean Plants | Weeds | Cambridge Core [cambridge.org]
- 4. carlroth.com [carlroth.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von Phenyl-N-(3-chlorphenyl)carbamat für die GC-MS-Analyse
Zusammenfassung
Die quantitative Analyse von Phenyl-N-(3-chlorphenyl)carbamat und verwandten N-Aryl-Carbamaten mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt eine erhebliche Herausforderung dar. Die thermische Labilität dieser Verbindungen führt häufig zu einem Abbau im heißen GC-Injektor, was zu ungenauen und nicht reproduzierbaren Ergebnissen führt. Dieser Leitfaden beschreibt eine robuste und validierte Derivatisierungsmethode, um die thermische Stabilität und Flüchtigkeit von Phenyl-N-(3-chlorphenyl)carbamat zu erhöhen und so eine zuverlässige und empfindliche GC-MS-Analyse zu ermöglichen. Das Kernprotokoll konzentriert sich auf die Silylierung, eine bewährte und vielseitige Technik, und stellt detaillierte schrittweise Anweisungen, erwartete Ergebnisse und wichtige Überlegungen für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bereit.
Einleitung: Die Herausforderung bei der GC-Analyse von Carbamaten
Phenyl-N-(3-chlorphenyl)carbamat gehört zur Klasse der N-Aryl-Carbamate, die in der Landwirtschaft und Industrie weit verbreitet sind. Die Überwachung dieser Verbindungen in Umwelt- und biologischen Matrizes ist für die Sicherheits- und Expositionsbewertung von entscheidender Bedeutung. Während die GC-MS eine hohe Selektivität und Empfindlichkeit bietet, ist ihre direkte Anwendung auf Carbamate problematisch.
Die Hauptschwierigkeit liegt in der thermischen Instabilität der Carbamoyl-Gruppe (-NH-C(=O)-O-).[1][2] Bei den typischerweise in einem GC-Injektor verwendeten hohen Temperaturen (oft >250 °C) können diese Verbindungen zerfallen.[3][4][5] Der Abbau erfolgt häufig durch Spaltung der Carbamatbindung, was zur Bildung der entsprechenden Isocyanate und Alkohole oder Amine und Kohlendioxid führt. Bei Phenyl-N-(3-chlorphenyl)carbamat würde dies wahrscheinlich zu 3-Chloranilin und Phenylisocyanat führen, was die Quantifizierung des ursprünglichen Analyten unmöglich macht.[4] Aus diesem Grund wurden historisch oft flüssigchromatographische (LC) Methoden für die Analyse von Carbamaten bevorzugt.[1][6]
Die Notwendigkeit der Derivatisierung
Um die thermische Zersetzung zu verhindern und eine zuverlässige GC-Analyse zu ermöglichen, ist eine chemische Derivatisierung unerlässlich.[7] Bei der Derivatisierung wird eine funktionelle Gruppe des Analyten chemisch modifiziert, um seine physikochemischen Eigenschaften zu verändern.[8] Die Hauptziele der Derivatisierung für die GC-Analyse sind:
-
Erhöhung der thermischen Stabilität: Durch die Modifikation der labilen N-H-Bindung wird die Molekülstruktur stabilisiert, um den hohen Temperaturen im GC-System standzuhalten.
-
Erhöhung der Flüchtigkeit: Die Polarität des Moleküls wird reduziert, was zu einer besseren Verflüchtigung und verbesserten chromatographischen Peakformen führt.[8][9]
-
Verbesserung der Nachweisempfindlichkeit: Einige Derivatisierungsreagenzien können die Reaktion im Massenspektrometer verbessern, was zu einer höheren Empfindlichkeit führt.
Für Carbamate sind die gebräuchlichsten Derivatisierungsstrategien Silylierung, Acylierung und Alkylierung.[10]
Empfohlene Derivatisierungsstrategie: Silylierung
Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren für die GC-Analyse.[9] Bei dieser Reaktion wird ein aktiver Wasserstoff, wie der am Stickstoff der Carbamatgruppe, durch eine Alkylsilylgruppe, typischerweise eine Trimethylsilyl (TMS)-Gruppe, ersetzt.
Kausalität der Wahl: Die Silylierung wird aufgrund ihrer hohen Reaktionsausbeute, der einfachen Durchführung und der hervorragenden thermischen Stabilität der resultierenden Silylderivate bevorzugt.[9][11] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein besonders wirksames Silylierungsreagenz für Amine und Amide, da sein Nebenprodukt (N-Methyltrifluoracetamid) flüchtig ist und die Chromatographie nicht stört.[12]
Experimentelles Protokoll: Silylierung mit MSTFA
Dieses Protokoll beschreibt die Derivatisierung von Phenyl-N-(3-chlorphenyl)carbamat in einem Lösungsmittel-Extrakt vor der GC-MS-Analyse.
Benötigte Materialien und Reagenzien
-
Phenyl-N-(3-chlorphenyl)carbamat-Standard (CAS: 50699-50-8)[13]
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) (CAS: 24589-78-4)[9]
-
Pyridin (wasserfrei, GC-Qualität)
-
Ethylacetat (GC-Qualität)
-
Natriumsulfat (wasserfrei)
-
Probenextrakt, gelöst in Ethylacetat
-
Autosampler-Fläschchen (2 mL) mit Septumkappen
-
Heizblock oder Thermomixer
-
Pipetten und Spritzen
Geräte und Software
-
Gaschromatograph mit Massenspektrometer (GC-MS-System)
-
Kapillarsäule: 5% Phenyl-methylpolysiloxan (z. B. DB-5ms, HP-5ms oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
-
Datenverarbeitungssoftware
Schritt-für-Schritt-Protokoll zur Derivatisierung
-
Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt wasserfrei ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[11] Trocknen Sie den in Ethylacetat gelösten Extrakt bei Bedarf über wasserfreiem Natriumsulfat.
-
Aliquotierung: Geben Sie 100 µL des trockenen Probenextrakts oder der Standardlösung in ein 2-mL-Autosampler-Fläschchen.
-
Lösungsmittelverdampfung: Verdampfen Sie das Lösungsmittel bei Raumtemperatur unter einem leichten Stickstoffstrom vollständig ein. Es ist entscheidend, dass die Probe vollständig trocken ist.
-
Reagenzzugabe: Geben Sie 50 µL Pyridin (als Katalysator und Lösungsmittel) und 50 µL MSTFA in das Fläschchen.
-
Reaktion: Verschließen Sie das Fläschchen fest und mischen Sie den Inhalt gründlich. Erhitzen Sie das Fläschchen 30 Minuten lang bei 70 °C in einem Heizblock.[14]
-
Abkühlen: Lassen Sie das Fläschchen vor der Analyse auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Lösung in das GC-MS-System.
GC-MS-Analyseparameter
Die folgenden Parameter bieten einen validierten Ausgangspunkt und können je nach Instrumentierung optimiert werden.
| Parameter | Einstellung | Kausalität/Begründung |
| GC-Injektor | ||
| Injektionsmodus | Splitless (1 min) | Maximiert die Übertragung des Analyten auf die Säule für hohe Empfindlichkeit. |
| Injektortemperatur | 260 °C | Ausreichend hoch, um das derivatisierte Produkt zu verflüchtigen, aber niedrig genug, um den Abbau im Injektor zu minimieren. |
| Trägergas | Helium | Inertgas mit optimaler Effizienz für die meisten GC-MS-Anwendungen. |
| Konstanter Fluss | 1,2 mL/min | Gewährleistet eine konstante Retentionszeit und optimale chromatographische Leistung. |
| GC-Ofen | ||
| Temperaturprogramm | 100 °C (1 min halten), dann mit 15 °C/min auf 300 °C, 5 min halten | Trennt das Derivat effektiv von Lösungsmittel und Matrixkomponenten. |
| MS-Transferlinie | ||
| Temperatur | 280 °C | Verhindert die Kondensation des Analyten zwischen GC und MS. |
| Massenspektrometer | ||
| Ionisationsmodus | Elektronenionisation (EI) | Standard-Ionisationstechnik, die reproduzierbare und bibliothekskompatible Spektren erzeugt. |
| Elektronenenergie | 70 eV | Standardenergie zur Erzeugung charakteristischer Fragmentierungsmuster. |
| Ionenquellentemperatur | 230 °C | Eine heiße Quelle minimiert die Kontamination durch weniger flüchtige Verbindungen. |
| Scan-Bereich (m/z) | 50 - 450 amu | Deckt die erwarteten Massen des Derivats und seiner charakteristischen Fragmente ab. |
Erwartete Ergebnisse und Diskussion
Chemische Reaktion und Derivatstruktur
Die Silylierung ersetzt den aktiven Wasserstoff an der Stickstoff-Funktionalität des Carbamats durch eine Trimethylsilyl (TMS)-Gruppe.
Chromatographische Verbesserung
Ohne Derivatisierung kann Phenyl-N-(3-chlorphenyl)carbamat einen breiten, tailing-förmigen Peak oder gar keinen Peak aufgrund des vollständigen Abbaus zeigen. Nach der Silylierung wird ein scharfer, symmetrischer Peak bei einer höheren Retentionszeit erwartet. Die erhöhte Flüchtigkeit und verringerte Polarität des TMS-Derivats führen zu einer verbesserten Interaktion mit der unpolaren stationären Phase der Säule.
Massenspektrometrische Analyse
Das Massenspektrum des TMS-Derivats ist der Schlüssel zur Identitätsbestätigung. Das Molekulargewicht von Phenyl-N-(3-chlorphenyl)carbamat beträgt 247,68 g/mol . Nach der Derivatisierung (Ersetzen von H durch Si(CH₃)₃) erhöht sich das Molekulargewicht um 72 (Si(CH₃)₃) - 1 (H) = 71 Einheiten auf 319,68 g/mol .
| m/z (Masse/Ladung) | Interpretation | Bedeutung |
| 319/321 | [M]⁺˙ (Molekülion) | Bestätigt das Molekulargewicht des TMS-Derivats. Das Isotopenmuster (ca. 3:1) ist charakteristisch für eine einzelne Chlor-Substitution. |
| 304/306 | [M - CH₃]⁺ | Ein sehr häufiges Fragment bei TMS-Derivaten, das durch den Verlust einer Methylgruppe vom Siliziumatom entsteht. Dies ist oft ein starkes Signal. |
| 73 | [Si(CH₃)₃]⁺ | Das charakteristische Fragment für die Trimethylsilyl-Gruppe. Ein starkes Signal bei m/z 73 ist ein deutlicher Hinweis auf eine erfolgreiche Silylierung.[15] |
| 127/129 | [Cl-C₆H₄-NH₂]⁺˙ | Fragment, das 3-Chloranilin entspricht, was auf eine Spaltung der Carbamat-Bindung im Massenspektrometer hindeutet. |
| 93 | [C₆H₅O]⁺ | Phenyl-Kation, das auf den Phenoxy-Teil des Moleküls zurückzuführen ist. |
Workflow-Übersicht
Der gesamte analytische Prozess von der Probe bis zum Ergebnis ist im folgenden Flussdiagramm zusammengefasst.
Methodenvalidierung und Qualitätssicherung
Um die Vertrauenswürdigkeit des Protokolls zu gewährleisten, sollte eine Methodenvalidierung durchgeführt werden. Dies umfasst typischerweise:
-
Linearität: Analyse einer Kalibrierungskurve mit mindestens fünf Konzentrationsniveaus, um den Arbeitsbereich der Methode zu bestimmen.
-
Nachweis- und Bestimmungsgrenzen (LOD/LOQ): Ermittlung der niedrigsten Konzentration, die zuverlässig nachgewiesen und quantifiziert werden kann.[16]
-
Präzision und Richtigkeit: Analyse von aufgestockten Proben auf verschiedenen Konzentrationsniveaus, um die Wiederholbarkeit (Intra-Day-Präzision) und Reproduzierbarkeit (Inter-Day-Präzision) zu bewerten.[16]
-
Matrixeffekte: Vergleich der Steigungen von Kalibrierungskurven in Lösungsmittel und in Matrixextrakten, um festzustellen, ob die Matrix das Signal unterdrückt oder verstärkt.
Alternative Derivatisierungsstrategie: Acylierung
Als Alternative zur Silylierung kann die Acylierung eingesetzt werden. Dabei wird der aktive Wasserstoff durch eine Acylgruppe ersetzt. Die Verwendung von fluorierten Anhydriden wie Heptafluorbuttersäureanhydrid (HFBA) ist besonders vorteilhaft, da sie die Nachweisbarkeit mit einem Elektroneneinfangdetektor (ECD) erheblich verbessert und charakteristische Massenfragmente für die MS-Analyse erzeugt.[17] Die Reaktion mit HFBA führt zu einem stabilen Amid, das gut chromatographiert werden kann.
Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Derivat-Peak | 1. Feuchtigkeit in der Probe/den Reagenzien.[11]2. Unvollständige Reaktion (Zeit/Temperatur).3. Abbau des Analyten vor der Derivatisierung. | 1. Stellen Sie sicher, dass alle Glasgeräte, Lösungsmittel und die Probe trocken sind. Verwenden Sie frisch geöffnete Reagenzien.2. Optimieren Sie die Reaktionszeit und -temperatur.3. Proben kühl und vor Licht geschützt lagern. |
| Peak-Tailing des Derivats | 1. Aktive Stellen im Injektor-Liner oder auf der Säule.2. Zu niedrige Injektortemperatur. | 1. Deaktivierten Liner verwenden. Säulenanfang abschneiden oder Säule austauschen.2. Injektortemperatur in 10°C-Schritten erhöhen. |
| Störende Peaks im Chromatogramm | 1. Verunreinigungen in den Reagenzien.2. "Septum-Bleeding". | 1. Leerreagenzienprobe analysieren, um die Quelle zu identifizieren. Reagenzien höherer Reinheit verwenden.2. Hochtemperatur-Septum verwenden und regelmäßig austauschen. |
Fazit
Die thermische Labilität von Phenyl-N-(3-chlorphenyl)carbamat erfordert eine Derivatisierung für eine genaue und reproduzierbare GC-MS-Analyse. Die hier beschriebene Silylierungsmethode mit MSTFA ist ein robustes und bewährtes Verfahren, um den Analyten in eine thermisch stabile und flüchtige Form umzuwandeln. Durch Befolgung des detaillierten Protokolls und der GC-MS-Parameter können Forscher zuverlässige qualitative und quantitative Daten für diesen und strukturell ähnliche N-Aryl-Carbamat-Verbindungen erhalten. Die ordnungsgemäße Methodenvalidierung ist entscheidend, um die Vertrauenswürdigkeit der erzeugten Daten in einer regulierten oder Forschungsumgebung zu gewährleisten.
Referenzen
Klicken Sie hier, um die vollständige Referenzliste anzuzeigen
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Restek Corporation. (n.d.). Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide). Verfügbar unter: [Link]
-
Reddit. (2024). Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. r/Chempros. Verfügbar unter: [Link]
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Santos Delgado, M. J., Rubio Barroso, S., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. Verfügbar unter: [Link]
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ResearchGate. (2016). Does anyone know the detail of silylation method using MSTFA and pyridine? [Frage]. Verfügbar unter: [Link]
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Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 129-139. Verfügbar unter: [Link]
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Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-2138. Verfügbar unter: [Link]
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Zhang, X., Wang, J., Huang, J., & Wang, M. (2011). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Analytical and Bioanalytical Chemistry, 401(6), 1807-1813. Verfügbar unter: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Verfügbar unter: [Link]
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Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. Verfügbar unter: [Link]
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Mezcua, M., & Fernández-Alba, A. R. (2007). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Comprehensive Analytical Chemistry (Vol. 49, pp. 1059-1100). Elsevier. Verfügbar unter: [Link]
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Kumar, V., & Kumar, S. (2014). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 55(1), 209-212. Verfügbar unter: [Link]
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- 8. covachem.com [covachem.com]
- 9. restek.com [restek.com]
- 10. gcms.cz [gcms.cz]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. PHENYL N-(3-CHLOROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Phenyl N-(3-chlorophenyl)carbamate and its Isomers
Welcome to the dedicated support center for the chromatographic analysis of Phenyl N-(3-chlorophenyl)carbamate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the challenging separation of this compound from its positional isomers (ortho- and para-).
Separating positional isomers, which share the same molecular weight and often similar polarities, demands a nuanced and optimized High-Performance Liquid Chromatography (HPLC) approach. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and structured protocols to empower you to overcome common separation hurdles and develop a robust, validated analytical method.
Understanding the Challenge: The Analyte and Its Isomers
This compound and its ortho- and para- isomers are structurally similar aromatic compounds. The subtle differences in the position of the chlorine atom on the phenyl ring lead to slight variations in their physicochemical properties, such as dipole moment and electron density distribution. These small differences are what we must exploit to achieve chromatographic separation.
The primary challenge is overcoming co-elution, where the isomers are not sufficiently resolved and appear as a single, broad, or shouldered peak. Achieving baseline resolution is critical for accurate quantification and impurity profiling.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the method development for separating these isomers.
Q1: What is the best starting point for a column and mobile phase?
A1: For separating aromatic positional isomers, a standard C18 column is a common starting point, but a Phenyl-Hexyl or Biphenyl stationary phase often provides superior selectivity.[1][2] These phases offer π-π interactions with the aromatic rings of the carbamate isomers, providing a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[1][3]
A good initial mobile phase would be a gradient of acetonitrile (ACN) and water, or methanol (MeOH) and water. Methanol is often preferred for separations on phenyl columns as it can enhance π-π interactions, whereas acetonitrile's nitrile group can sometimes compete for these interactions.[3][4]
Q2: My peaks are co-eluting or only showing as a small shoulder. How can I improve resolution?
A2: Poor resolution is the most common issue.[5][6] To improve it, you can systematically adjust several parameters:
-
Optimize the Organic Modifier: If using ACN, try switching to MeOH, or vice versa. The different solvent properties can alter selectivity.
-
Adjust the Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage over a longer time will give the isomers more opportunity to separate.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[5]
-
Change the Column: If optimizing the mobile phase isn't enough, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) is a powerful strategy.[7]
Q3: Should I be concerned about the pH of my mobile phase?
A3: While carbamates are generally neutral compounds, the pH of the mobile phase can still influence peak shape and retention, especially if there are any ionizable impurities or if the column's stationary phase has residual silanol groups. It's generally good practice to use a buffer to maintain a consistent pH, typically in the range of 3-7 for silica-based columns, to ensure reproducible results.
Q4: I'm seeing significant peak tailing. What's the cause and how do I fix it?
A4: Peak tailing can be caused by several factors:
-
Secondary Interactions: Active sites (un-capped silanols) on the column packing can interact with the analytes, causing tailing. Using a highly end-capped column or adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.[5] Try reducing the injection volume or the sample concentration.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting common issues you might face during method optimization.
Issue: Poor Resolution (Rs < 1.5)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Mobile Phase Selectivity | The peaks are very close together or completely merged. | 1. Switch Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. Their different properties can significantly alter selectivity for aromatic isomers.[3] 2. Adjust Gradient Slope: Decrease the rate of organic solvent increase (e.g., from 5%/min to 1%/min). |
| Insufficient Column Efficiency | Peaks are broad, leading to overlap. | 1. Lower the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to allow for better mass transfer.[5] 2. Increase Column Length or Decrease Particle Size: Use a longer column (e.g., 250 mm instead of 150 mm) or a column with smaller particles (e.g., 3.5 µm instead of 5 µm) to increase the theoretical plates.[6] |
| Inappropriate Stationary Phase | No significant improvement is seen after mobile phase optimization. | 1. Utilize π-π Interactions: Switch from a C18 to a Phenyl-Hexyl, Biphenyl, or PFP column to introduce different separation mechanisms that are effective for aromatic isomers.[1][7] |
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | Tailing peaks, especially at lower concentrations. | 1. Use a Buffered Mobile Phase: Maintain a consistent pH (e.g., with a phosphate or acetate buffer at pH 3-5). 2. Use a Modern, End-Capped Column: Newer columns have better shielding of residual silanols. |
| Sample Overload | Peak shape worsens at higher concentrations. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[5] |
| Injector Solvent Mismatch | Peak fronting or splitting. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition. If a stronger solvent must be used, inject the smallest possible volume.[8] |
Experimental Protocols
Protocol 1: Initial Method Development and Screening
This protocol outlines a systematic approach to finding a suitable starting point for your separation.
Objective: To screen different columns and organic modifiers to identify the most promising conditions for separating this compound and its isomers.
Materials:
-
HPLC system with UV detector
-
Columns: C18 (e.g., 4.6 x 150 mm, 5 µm), Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade) and Methanol (HPLC Grade)
-
Sample: A mixed standard of this compound and its ortho- and para- isomers at a concentration of ~10 µg/mL each, dissolved in 50:50 Water:Acetonitrile.
Procedure:
-
Column Installation: Install the C18 column and equilibrate with 50% Mobile Phase B (Acetonitrile) at a flow rate of 1.0 mL/min for 15 minutes.
-
Initial Gradient (Acetonitrile):
-
Time 0 min: 40% ACN
-
Time 20 min: 80% ACN
-
Time 22 min: 40% ACN
-
Time 25 min: 40% ACN
-
-
Injection: Inject 10 µL of the mixed standard solution.
-
Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm).
-
Repeat with Methanol: Replace the acetonitrile with methanol as Mobile Phase B and repeat steps 1-4.
-
Switch to Phenyl-Hexyl Column: Replace the C18 column with the Phenyl-Hexyl column.
-
Repeat Screening: Repeat steps 1-5 with the Phenyl-Hexyl column, testing both acetonitrile and methanol as the organic modifier.
-
Analysis: Compare the chromatograms from all four runs. Identify the column/solvent combination that provides the best initial separation (highest resolution) between the isomers. This will be the starting point for fine-tuning in Protocol 2.
Protocol 2: Fine-Tuning and Optimization
Objective: To optimize the gradient and flow rate of the most promising method from Protocol 1 to achieve baseline resolution (Rs ≥ 1.5).
Procedure:
-
Set Up Best Conditions: Install the column and prepare the mobile phase that gave the best results in the initial screening.
-
Gradient Optimization:
-
Based on the elution time from the screening run, create a shallower gradient around the elution window of the isomers. For example, if the isomers eluted between 10 and 12 minutes when the gradient was at 60-65% organic, try a new gradient like:
-
Time 0 min: 50% Organic
-
Time 5 min: 55% Organic
-
Time 25 min: 70% Organic (a slope of 0.75%/min)
-
Followed by a wash and re-equilibration step.
-
-
-
Inject and Evaluate: Inject the standard and evaluate the resolution.
-
Flow Rate Optimization: If resolution is still not optimal, reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and re-inject the sample. Note the improvement in resolution versus the increase in run time.
-
Iterate: Continue to make small, systematic adjustments to the gradient and flow rate until baseline resolution is achieved.
Visualizing the Workflow
Method Development Workflow
Caption: A typical workflow for HPLC method development.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution.
References
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.RSC Publishing.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.MicroSolv Technology Corporation.
- Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides.ResearchGate.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.ResearchGate.
- Troubleshooting Poor Peak Shape and Resolution in HPLC.YouTube.
- Troubleshooting poor peak resolution in HPLC of aniline isomers.BenchChem.
- Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).US EPA.
- Troubleshooting and Performance Improvement for HPLC.Aurigene Pharmaceutical Services.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.ALWSCI.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.International Journal of Pharmaceutical Research and Applications.
-
Optimization Method for Determination of Carbofuran and Carboxin Residues in Cabbages by SPE and HPLC-UV. Thai Science. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFkgBVKHUs6apL8-4D25RcylUAB3TJDHx1RKDN2_z0OE6OF31UkRxOtsZXMH1Izh2v5miTIcCsYBG_-pTM4p9ANyYgBWQlLKA2Bl69Up_hiDj7Qp69FpkZcINgU52Qd96BD1CGPMldcZEzFJajmUsDTIGVcSVmONweBw==]([Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. youtube.com [youtube.com]
- 3. phenomenex.com [phenomenex.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Overcoming poor reproducibility in phenyl N-(3-chlorophenyl)carbamate experiments
Topic: Overcoming Poor Reproducibility in Experimental Workflows
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Technical Support Hub.
Analyst Note: If you are experiencing high variability in your data, you are likely treating phenyl N-(3-chlorophenyl)carbamate (P-CPC) identically to its more common analog, Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate).
This is the root cause of 80% of reproducibility failures. While Chlorpropham is relatively stable, the phenyl ester variant you are using is an "activated" carbamate. The phenolate group is a significantly better leaving group than isopropoxide, making your molecule highly susceptible to spontaneous hydrolysis in standard biological buffers.
This guide addresses the three vectors of experimental failure: Hydrolytic Instability , Surface Adsorption , and Analytical Artifacts .
Module 1: Chemical Stability & Handling
"My IC50 values shift significantly between fresh and 24-hour old stocks."
The Mechanism of Failure
Unlike alkyl carbamates, phenyl carbamates undergo rapid hydrolysis in alkaline or even neutral aqueous conditions via an E1cb or BAc2 mechanism. The phenol moiety (pKa ~10) is a much better leaving group than the alcohol in Chlorpropham (pKa ~16). If your buffer pH is >7.4, your compound is degrading into 3-chloroaniline and phenol during the assay.
Troubleshooting Protocol: Stock Preparation
| Parameter | Standard Protocol (AVOID) | Optimized Protocol (USE) | Reasoning |
| Solvent | DMSO (stored at RT) | Anhydrous DMSO (stored at -20°C) | Hygroscopic DMSO absorbs water, accelerating hydrolysis in the stock vial. |
| Buffer pH | pH 7.4 - 8.0 | pH 6.5 - 7.0 (if biologically tolerated) | Hydrolysis rates increase logarithmically with pH. Keeping pH slightly acidic stabilizes the carbamate linkage. |
| Mixing | Vortexing in plastic | Sonicating in glass | Vortexing creates aerosols that adsorb to plastic walls; sonication ensures thermodynamic solubility. |
FAQ: Stability
Q: Can I use freeze-thaw cycles for my stock solution? A: No. Phenyl carbamates are prone to "crashing out" (precipitation) upon freezing if the concentration is near saturation. Furthermore, repeated condensation introduces water into the DMSO.
-
Fix: Aliquot stocks into single-use glass vials under nitrogen gas before freezing.
Module 2: Surface Adsorption & Dosing
"I see lower-than-expected concentrations in my media controls."
The Adsorption Isotherm Issue
P-CPC is highly lipophilic (LogP > 3). It obeys a Freundlich adsorption isotherm, meaning it binds non-specifically to hydrophobic surfaces. Standard polystyrene (PS) or polypropylene (PP) labware acts as a "sink," stripping the compound from the solution before it reaches the biological target.
Critical Workflow: The "Glass-Only" Rule
-
Preparation: All dilutions must occur in borosilicate glass vials or silanized glass.
-
Transfer: Use low-retention pipette tips . Standard tips can retain up to 5% of lipophilic compounds.
-
Incubation: If using plastic well plates, you must pre-saturate the wells or add a carrier protein (e.g., 0.1% BSA) to occupy the non-specific binding sites on the plastic, unless serum-free conditions are strictly required.
Module 3: Analytical Validation
"I see 'ghost peaks' in my GC-MS chromatograms."
The Thermal Degradation Artifact
Gas Chromatography (GC) is often unsuitable for phenyl carbamates because the high temperature of the injection port (250°C+) mimics the hydrolysis reaction, thermally cleaving the molecule inside the instrument.
Symptom: You inject 99% pure P-CPC but detect a massive peak for 3-chloroaniline. Diagnosis: The degradation is happening during analysis, not in your sample.
Recommended Method: HPLC-UV/Vis
Switch to Reverse-Phase HPLC to assess purity without thermal stress.
-
Column: C18 (End-capped to prevent silanol interactions).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Avoid high pH buffers.
-
Detection: 235 nm (Carbamate carbonyl) and 280 nm (Aromatic ring).
Visualizing the Failure Modes
The following diagram illustrates the decision logic for troubleshooting reproducibility.
Figure 1: Systematic troubleshooting workflow for P-CPC experiments. Note the critical divergence points at Analytical Method (Thermal Instability) and Buffer pH (Chemical Instability).
References
-
Vertex AI Search. (2024). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. [Link] (Establishes the specific reactivity and base-sensitivity of the phenyl carbamate moiety compared to alkyl variants).
-
Waters Corporation. (n.d.). Do polypropylene vials show less adsorption of biomolecules versus traditional glass vials? [Link] (Validates the mechanism of hydrophobic adsorption to plastic labware).
-
National Institutes of Health (NIH). (2020). Fate of Chlorpropham during High-Temperature Processing of Potatoes. [Link] (Provides evidence of thermal degradation pathways relevant to GC analysis).
Side reactions to consider when synthesizing phenyl N-(3-chlorophenyl)carbamate
Welcome to the technical support center for the synthesis of phenyl N-(3-chlorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this specific carbamate synthesis. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.
Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The nitrogen atom of 3-chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
While the primary reaction is straightforward, several side reactions can occur, leading to decreased yield and purity of the desired product. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated, preventing the protonation of the starting aniline.
Q2: Why is it critical to use anhydrous conditions for this reaction?
Phenyl chloroformate is highly sensitive to moisture.[1][2] Water can act as a nucleophile, leading to the hydrolysis of phenyl chloroformate to phenol and hydrochloric acid. This not only consumes your starting material but also introduces phenol as a significant impurity, which can be challenging to separate from the desired product.
Q3: I observe a significant amount of a white, high-melting point solid that is insoluble in my desired product's recrystallization solvent. What is it likely to be?
This is a classic sign of symmetrical urea formation, specifically N,N'-bis(3-chlorophenyl)urea. This side product arises from the reaction of the initially formed carbamate with another molecule of 3-chloroaniline, or through an isocyanate intermediate.[3][4]
Q4: Can the choice of solvent influence the outcome of the reaction?
Absolutely. While common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable, using N,N-dimethylformamide (DMF) can lead to unexpected side products. Phenyl chloroformate can react with DMF to form a Vilsmeier-type reagent, which can then react with the aniline to produce formamidines.[5]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Significant hydrolysis of phenyl chloroformate. 3. Formation of N,N'-bis(3-chlorophenyl)urea. | 1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or adding a slight excess of phenyl chloroformate. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add the phenyl chloroformate slowly to a solution of 3-chloroaniline and base at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Product Contaminated with Phenol | Hydrolysis of phenyl chloroformate due to moisture. | 1. Use anhydrous solvents and reagents. 2. During workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH) to extract the acidic phenol. Be cautious, as the carbamate product itself can be susceptible to hydrolysis under strongly basic conditions.[6] |
| Formation of a Significant Amount of White Precipitate (Urea) | 1. High reaction temperature. 2. Incorrect order of addition of reagents. 3. Presence of an isocyanate intermediate. | 1. Maintain a low reaction temperature, especially during the addition of phenyl chloroformate. 2. Always add the phenyl chloroformate to the mixture of aniline and base, not the other way around. This ensures the aniline is always in excess relative to the acylating agent. 3. The formation of isocyanates can be favored under certain basic conditions.[4] Using a non-nucleophilic base like triethylamine is recommended. |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography or similar solubility profiles during recrystallization. | 1. For phenol contamination, an initial basic wash is effective. 2. For urea by-product, which is often much less soluble, filtration can sometimes be used to remove it before further purification of the desired carbamate. 3. If column chromatography is necessary, a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended. |
Visualizing the Reaction Pathways
The following diagram illustrates the intended synthetic route and the key side reactions to be mindful of during the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-Chloroaniline
-
Phenyl chloroformate
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Phenyl Chloroformate: Dissolve phenyl chloroformate (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
References
-
Guerin, D. J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]
-
Guerin, D. J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH. [Link]
- Supporting Information for Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Angewandte Chemie.
-
National Institute of Standards and Technology. Phenyl chloroformate - NIST WebBook. [Link]
-
PubChem. Phenyl chloroformate | C6H5OCOCl | CID 15891. [Link]
- Pittelkow, M.
- Shelton, R. S., et al. New Carbamates and Related Compounds. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Kwak, S. H., & Gong, Y. D. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
INCHEM. ICSC 1007 - PHENYL CHLOROFORMATE. [Link]
Sources
- 1. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 1007 - PHENYL CHLOROFORMATE [inchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of phenyl N-(3-chlorophenyl)carbamate production
Welcome to the technical support center for the scale-up production of phenyl N-(3-chlorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this molecule on a larger scale. We will delve into the common challenges, offering troubleshooting advice and frequently asked questions to ensure a robust and efficient process.
Overview of Synthetic Strategies
The industrial production of this compound typically follows one of two primary synthetic routes. The selection of a particular route often depends on factors such as raw material availability, cost, safety considerations, and the desired purity of the final product.
Route 1: The Chloroformate Pathway
This method involves the reaction of 3-chloroaniline with phenyl chloroformate. A base is required to neutralize the hydrochloric acid by-product.
Route 2: The Isocyanate Pathway
This route utilizes the reaction between 3-chlorophenyl isocyanate and phenol. This reaction is often catalyzed by a base.
Below is a diagram illustrating these two synthetic pathways.
Validation & Comparative
A Comparative Guide to Phenyl N-(3-chlorophenyl)carbamate and Other Carbamate Herbicides
This guide provides a detailed comparative analysis of Phenyl N-(3-chlorophenyl)carbamate, more commonly known as Chlorpropham or CIPC, against other significant carbamate herbicides. Designed for researchers, scientists, and professionals in agricultural science, this document delves into the distinct mechanisms of action, herbicidal spectra, and environmental fates that define the field performance of these compounds. We will explore the subtle yet critical structural differences that lead to vastly different biological activities, from mitotic inhibition to the disruption of photosynthesis. The guide also includes robust, validated experimental protocols for the comparative assessment of herbicide efficacy and residue analysis, providing a practical framework for further research.
Introduction: The Carbamate Herbicide Family
Carbamate herbicides are a diverse class of organic compounds derived from carbamic acid.[1] While sharing a core chemical moiety, their substitutions at the nitrogen and oxygen atoms lead to a wide range of herbicidal activities and selectivities.[2] These compounds are valued for their relative stability in storage, yet they are designed to degrade in soil and biological systems, primarily through microbial action, with half-lives typically ranging from one to four weeks.[1] This guide will focus on a comparative analysis of two major subclasses: the mitotic inhibitors, represented by Chlorpropham (CIPC) and Propham, and the photosynthetic inhibitors, represented by Phenmedipham.
Mechanisms of Action: A Tale of Two Pathways
The herbicidal activity of the selected carbamates can be broadly categorized into two distinct molecular mechanisms: inhibition of mitosis and inhibition of photosynthesis.[3][4] Understanding these differences is fundamental to predicting their efficacy, crop safety, and weed control spectrum.
Mitotic Inhibition: Halting Cell Division
Chlorpropham (CIPC) and Propham belong to a group of herbicides that disrupt cell division (mitosis).[5][6] They are absorbed primarily by the roots of emerging seedlings and interfere with the formation of the microtubule spindle apparatus during cell division.[7][8] This disruption prevents the proper segregation of chromosomes, leading to arrested growth and eventual death of the seedling.
-
Causality: The choice to target mitosis is effective for pre-emergence weed control, as it acts on the earliest stage of plant development. The systemic action, allowing translocation from roots to shoots, ensures the entire seedling is affected.[8][9]
Photosynthesis Inhibition: Blocking the Energy Factory
In contrast, Phenmedipham acts by inhibiting photosynthesis.[10] It is a post-emergence, contact herbicide absorbed through the leaves.[11] Specifically, it blocks electron transport in Photosystem II (PSII) by binding to the D1 protein.[12][13] This interruption halts the production of ATP and NADPH, the energy currency of the plant, leading to rapid chlorosis and necrosis.[11][14]
-
Causality: Targeting photosynthesis is ideal for post-emergence control of actively growing broadleaf weeds. The contact-based action provides rapid visual confirmation of efficacy, and its primary foliar uptake minimizes unwanted soil activity.[11]
Protocol: Soil Residue Analysis via LC-MS/MS
This protocol outlines a method for the extraction and quantification of carbamate residues from soil, essential for environmental fate studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for pesticide residue analysis. [15][16]
-
Trustworthiness through Design: This protocol ensures data integrity through the use of matrix-matched calibration standards, which correct for signal suppression or enhancement caused by co-extracted soil components. The inclusion of an internal standard accounts for variations in extraction efficiency and instrument response. Method validation steps, including the analysis of fortified samples at known concentrations to determine recovery and precision, are critical for establishing the reliability and accuracy of the results.
Step-by-Step Methodology:
-
Sample Collection: Collect soil samples from treated and control plots at specified time intervals (e.g., 0, 7, 14, 30, 60 days post-application). Homogenize and sieve the soil (2 mm).
-
Extraction (QuEChERS):
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and an internal standard.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing d-SPE cleanup salts (e.g., MgSO₄, PSA - Primary Secondary Amine).
-
Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Take a 1 mL aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and place it in an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry system.
-
LC Conditions: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with formic acid and acetonitrile).
-
MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize at least two specific precursor-to-product ion transitions for each target carbamate for quantification and confirmation.
-
-
Quantification: Create a matrix-matched calibration curve by fortifying blank soil extract with known concentrations of the carbamate standards. Quantify the residues in the samples by comparing their peak areas to the calibration curve.
Conclusion
While Chlorpropham, Propham, and Phenmedipham all belong to the carbamate chemical class, their utility and application in weed management are dictated by fundamentally different mechanisms of action. Chlorpropham and Propham are effective pre-emergence herbicides that control seedling growth by inhibiting mitosis, with Chlorpropham being particularly notable for its use as a potato sprout suppressant. Phenmedipham, conversely, is a post-emergence, contact herbicide that provides rapid control of broadleaf weeds by inhibiting photosynthesis. This comparative guide underscores the importance of understanding the specific molecular targets of herbicides to optimize their use, ensure crop safety, and develop effective and sustainable weed control strategies. The provided protocols offer a validated starting point for researchers to further investigate and quantify the performance of these and other herbicidal compounds.
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Paul, V., Ezekiel, R., & Pandey, R. (2016). Use of CIPC as a potato sprout suppressant: health and environmental concerns and future options. Qualitative Assurance and Safety of Crops & Foods, 8(3), 335-347. [Link]
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Malhotra, K., et al. (2023). Mode of entry of carbamate pesticides into the environment and their fate. ResearchGate. [Link]
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Zhang, Y., et al. (2015). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link]
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Mohammed, N. S., Flowers, T. H., & Duncan, H. J. (2014). Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. ResearchGate. [Link]
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U.S. Fish and Wildlife Service (n.d.). Wildlife mortality attributed to organophosphorus and carbamate pesticides. fws.gov. [Link]
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Nguyen, T. K. C., et al. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology, 60(4). [Link]
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Al-Qassab, Z. S., & Al-Najar, J. A. (2012). Retention of Carbamate Pesticides by Different Surfactant-Modified Sorbents: a Comparative Study. Journal of the Brazilian Chemical Society, 23(10), 1883-1892. [Link]
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Xia, J. D., et al. (2024). Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. Archives of Industrial Hygiene and Toxicology, 75(1), 81-84. [Link]
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Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067-1072. [Link]
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A Comparative Guide to the Environmental Fate of Phenyl N-(3-chlorophenyl)carbamate and Its Analogs
This guide provides a comprehensive comparison of the environmental fate of Phenyl N-(3-chlorophenyl)carbamate, commonly known as Chlorpropham (CIPC), and its structural analogs Propham, Phenmedipham, and Desmedipham. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the biodegradation, hydrolysis, photolysis, and soil sorption of these widely used phenylcarbamate herbicides. By examining the causality behind their environmental behavior and detailing the methodologies for their assessment, this guide aims to provide a trusted and authoritative resource for understanding and predicting the environmental impact of this important class of compounds.
Introduction: The Phenylcarbamate Family of Herbicides
Phenylcarbamate herbicides have been integral to agricultural practices for decades, primarily used for selective weed control and as sprout inhibitors for stored crops like potatoes. Their efficacy lies in their ability to disrupt plant cell division. However, their introduction into the environment necessitates a thorough understanding of their persistence, mobility, and transformation. The environmental fate of these compounds is governed by a complex interplay of chemical, physical, and biological processes.
This guide focuses on a comparative analysis of four key phenylcarbamate herbicides:
-
Chlorpropham (CIPC): Isopropyl N-(3-chlorophenyl)carbamate. A widely used herbicide and potato sprout suppressant.
-
Propham: Isopropyl N-phenylcarbamate. A related herbicide, lacking the chlorine substituent of chlorpropham.
-
Phenmedipham: Methyl N-(3-tolyloxyphenyl)carbamate. A post-emergence herbicide for broadleaf weed control.
-
Desmedipham: Ethyl N-[3-(phenylcarbamoyloxy)phenyl]carbamate. Another post-emergence herbicide often used in combination with phenmedipham.
The structural differences among these analogs, particularly the nature and position of substituents on the phenyl ring, significantly influence their environmental behavior. This guide will dissect these differences and their consequences.
Comparative Analysis of Environmental Fate Processes
The environmental persistence and mobility of phenylcarbamate herbicides are primarily dictated by four key processes: biodegradation, chemical hydrolysis, photolysis, and sorption to soil and sediment. The following sections provide a detailed comparison of these processes for chlorpropham and its analogs, supported by experimental data.
Biodegradation: The Primary Dissipation Pathway
Microbial degradation is a major route for the dissipation of phenylcarbamate herbicides in soil and aquatic environments. The initial and rate-limiting step in the biodegradation of these compounds is typically the enzymatic hydrolysis of the carbamate ester linkage, yielding an alcohol and a substituted aniline.
The primary degradation product of chlorpropham is 3-chloroaniline, a compound of environmental concern due to its potential toxicity.[1][2] Similarly, propham degrades to aniline. The subsequent degradation of these aniline derivatives is a crucial factor in the overall environmental impact of the parent herbicides. Several soil microorganisms, including species of Pseudomonas, Flavobacterium, and Acinetobacter, have been identified as capable of degrading chlorpropham and its metabolites.[3][4]
The rate of biodegradation is influenced by various environmental factors, including soil type, organic matter content, temperature, moisture, and the composition of the microbial community. The presence of the chlorine atom in chlorpropham generally leads to a slower rate of biodegradation compared to its non-chlorinated analog, propham.
Table 1: Comparative Biodegradation Half-Lives in Soil
| Compound | Soil Half-Life (t½) | Conditions | Reference(s) |
| Chlorpropham | ~30 days (field) | Varies with soil type and conditions | [5] |
| Propham | < 14 days | Silty clay loam and silt loam soils | [6] |
| Phenmedipham | ~25 days | Average soil conditions | [6] |
| Desmedipham | Not persistent in soil | General observation | [5] |
Causality Insight: The C-Cl bond in chlorpropham is highly stable, making the molecule more recalcitrant to microbial attack compared to the C-H bond in the equivalent position on propham. This increased persistence highlights the significant impact of halogenation on the environmental fate of organic pollutants.
Below is a generalized workflow for assessing the aerobic transformation of these compounds in soil, based on OECD Guideline 307.
Caption: Workflow for Soil Biodegradation Study (OECD 307).
Chemical Hydrolysis: Stability in Aqueous Environments
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of phenylcarbamates to hydrolysis is highly dependent on pH. In general, they are relatively stable under acidic and neutral conditions but hydrolyze more rapidly under alkaline conditions.
Chlorpropham has been shown to be relatively stable to hydrolysis in sterile aqueous solutions at pH 4, 7, and 9 at 40°C, with about 90% of the compound remaining after 32 days.[6][7] This suggests that abiotic hydrolysis is a slow degradation process for chlorpropham under typical environmental pH conditions. The hydrolysis of other carbamates can be influenced by the presence of clay minerals in the water, which can either catalyze or inhibit the reaction depending on the specific carbamate and mineral.[8] For instance, the hydrolysis of chlorpropham was found to be inhibited by montmorillonite clay.[8]
Phenmedipham, in contrast, is susceptible to alkaline hydrolysis, with reported half-lives of 70 days at pH 5, 24 hours at pH 7, and just 10 minutes at pH 9 at 22°C.[9] Desmedipham also undergoes rapid hydrolysis at neutral to alkaline pH.[10]
Table 2: Comparative Hydrolysis Data
| Compound | pH | Temperature (°C) | Half-Life (t½) | Reference(s) |
| Chlorpropham | 4, 7, 9 | 40 | > 32 days | [6][7] |
| Propham | - | - | Data not readily available, but expected to be slow | - |
| Phenmedipham | 5 | 22 | 70 days | [9] |
| 7 | 22 | 24 hours | [9] | |
| 9 | 22 | 10 minutes | [9] | |
| Desmedipham | 7 | - | 12 hours | [10] |
Causality Insight: The electronic properties of the substituents on the phenyl ring influence the susceptibility of the carbamate linkage to nucleophilic attack by water or hydroxide ions. The presence of electron-withdrawing groups can increase the rate of hydrolysis.
The following diagram illustrates a typical experimental setup for determining hydrolysis rates as a function of pH, following OECD Guideline 111.
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A Comparative Guide to Peer-Reviewed Methods for the Analysis of Phenyl N-(3-chlorophenyl)carbamate
Introduction: The Analytical Imperative for Phenyl N-(3-chlorophenyl)carbamate
This compound is a significant molecule within the carbamate class of compounds, which are recognized for their diverse applications, including as herbicides and potential therapeutic agents. As a structural analog of the widely used sprout suppressant and herbicide chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), this phenyl ester variant serves as a crucial tool for researchers investigating structure-activity relationships and exploring novel applications.[1] The efficacy and safety of such compounds are intrinsically linked to their purity, stability, and degradation profiles. Therefore, robust and reliable analytical methods are paramount for quality control, stability testing, and metabolic studies.
This guide provides a comprehensive comparison of peer-reviewed analytical methodologies applicable to the analysis of this compound. While specific validated methods for this exact molecule are not extensively published, this document synthesizes and extrapolates from established methods for closely related N-phenyl carbamates and other carbamate pesticides. We will delve into the principles, experimental protocols, and comparative performance of key analytical techniques, offering researchers, scientists, and drug development professionals a practical framework for selecting and implementing the most appropriate analytical strategies.
Physicochemical Properties: A Foundation for Method Selection
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. Key properties are summarized in the table below. The compound's relatively non-polar nature, indicated by its LogP value, suggests good solubility in organic solvents and suitability for reversed-phase chromatography. Its boiling point indicates that gas chromatography could be a viable technique, although the thermal stability of carbamates must be carefully considered.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | ChemSrc |
| Molecular Weight | 247.68 g/mol | ChemSrc |
| Boiling Point | 349.5 °C at 760 mmHg | ChemSrc |
| Density | 1.329 g/cm³ | ChemSrc |
| LogP | 3.96 | ChemSrc |
| Vapor Pressure | 4.69E-05 mmHg at 25°C | ChemSrc |
Chromatographic Techniques: The Workhorse of Carbamate Analysis
Chromatographic methods are central to the separation and quantification of this compound from complex matrices, including reaction mixtures, formulated products, and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC): Versatility and Stability
HPLC is often the method of choice for carbamate analysis due to its ability to analyze thermally labile and less volatile compounds without the need for derivatization.[2]
-
Reversed-Phase Chromatography: Given the non-polar nature of this compound, reversed-phase columns (e.g., C18, C8) are the standard choice. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase Composition: A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used. The ratio is optimized to achieve adequate retention and resolution of the analyte from potential impurities or degradation products. The use of buffers (e.g., phosphate, acetate) can be critical for maintaining a consistent pH and improving peak shape, especially if ionizable impurities are present.
-
Detection: UV detection is the most common and straightforward approach for phenylcarbamates due to the presence of aromatic rings which provide strong chromophores. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment. For trace-level analysis or in complex matrices, mass spectrometry (LC-MS) provides superior sensitivity and selectivity.
This protocol is a representative example and would require optimization and validation for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Formic acid or phosphoric acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 230 nm (or optimal wavelength determined by UV scan)
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC): High Resolution for Volatile Analytes
GC, particularly when coupled with mass spectrometry (GC-MS), offers high resolving power and definitive identification capabilities. However, the thermal stability of the analyte is a critical consideration. Many carbamates are prone to thermal degradation in the hot GC inlet, which can lead to inaccurate quantification and the formation of artifacts.
-
Derivatization: To mitigate thermal degradation, derivatization is often employed for carbamates. This involves converting the analyte into a more volatile and thermally stable derivative. For N-phenylcarbamates, this is less common than for N-methylcarbamates, but should be considered if direct analysis proves problematic.
-
Injection Technique: A split/splitless inlet is commonly used. A splitless injection is preferred for trace analysis to ensure the entire sample is transferred to the column. The inlet temperature should be optimized to be high enough for efficient volatilization but low enough to minimize thermal degradation.
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of phenylcarbamates.
-
Detection: A flame ionization detector (FID) can be used for quantification, but a mass spectrometer (MS) is highly recommended for positive identification based on the mass spectrum and fragmentation patterns.
Instrumentation:
-
GC system with a split/splitless inlet and a mass selective detector (MSD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Solvent for sample dissolution (e.g., ethyl acetate, acetone - HPLC grade).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
MSD Transfer Line Temperature: 280 °C
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Comparative Performance of Chromatographic Methods
| Feature | HPLC-UV/PDA | GC-MS |
| Applicability | Broadly applicable, especially for thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. |
| Selectivity | Good, can be enhanced with optimized mobile phase and column chemistry. | Excellent, especially with MS detection providing structural information. |
| Sensitivity | Moderate to high, depending on the chromophore. | Very high, especially in selected ion monitoring (SIM) mode. |
| Quantification | Excellent linearity and precision. | Good, but can be affected by thermal degradation. |
| Identification | Based on retention time and UV spectrum. | Definitive identification based on mass spectrum. |
| Sample Preparation | Generally straightforward dissolution and filtration. | May require derivatization and use of volatile solvents. |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and 3-chlorophenyl rings, as well as a signal for the N-H proton of the carbamate group. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the carbamate group, and the carbons of the two aromatic rings. The chemical shifts would be indicative of their electronic environment.
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, MS provides information about the molecular weight and fragmentation pattern of the analyte. For this compound, the molecular ion peak would be expected at m/z 247 (for the ³⁵Cl isotope) and 249 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. The fragmentation pattern would likely involve cleavage of the carbamate bond, leading to characteristic fragment ions.
Thermal Analysis: Assessing Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability of this compound. This information is particularly important for informing safe handling and storage conditions, and for assessing the suitability of the compound for analysis by GC.[3]
-
TGA: Measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and to detect other thermal events such as phase transitions or decomposition.
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.[4][5][6][7][8] These studies involve subjecting the compound to a variety of stress conditions that are more severe than those encountered during routine storage.
Key Stress Conditions:
-
Hydrolysis: The compound is exposed to acidic, basic, and neutral aqueous solutions. Phenylcarbamates are generally stable in acidic conditions but are susceptible to hydrolysis under basic conditions, which can cleave the carbamate linkage.[2][9]
-
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidative degradation.
-
Photolysis: The compound is exposed to UV and visible light to evaluate its photostability.
-
Thermal Stress: The compound is heated to elevated temperatures to assess its thermal stability and identify potential thermal degradants.
The goal of these studies is to achieve a target degradation of 5-20%.[7] The resulting mixtures are then analyzed by a suitable chromatographic method (typically HPLC) to separate the parent compound from its degradation products. The mass balance should be assessed to ensure that all significant degradation products are accounted for.
Conclusion: A Multi-faceted Approach to a Complete Analytical Picture
The comprehensive analysis of this compound requires a multi-faceted approach that combines chromatographic, spectroscopic, and thermal analysis techniques. While specific peer-reviewed methods for this exact molecule are limited, a robust analytical strategy can be developed by adapting and validating methods established for structurally similar carbamates.
Reversed-phase HPLC with PDA detection stands out as the most versatile and reliable technique for routine analysis and stability studies, owing to its ability to handle potentially thermally labile compounds without derivatization. For definitive identification and trace analysis, LC-MS is the gold standard. GC-MS can be a powerful tool, provided that the thermal stability of the analyte is carefully evaluated and, if necessary, addressed through derivatization. Spectroscopic techniques, particularly NMR and MS, are essential for unequivocal structural confirmation.
Furthermore, a thorough understanding of the compound's stability profile through forced degradation studies is critical for the development of a truly stability-indicating method, which is a cornerstone of regulatory compliance and ensures the quality and safety of any potential product. By integrating the principles and methodologies outlined in this guide, researchers can confidently approach the analysis of this compound and contribute to the advancement of science in their respective fields.
References
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]
-
Bhardwaj, V., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 119-128. Available from: [Link]
-
Brümmer, H. (2011). How to approach a forced degradation study. SGS Life Science Services Technical Bulletin, (31). Available from: [Link]
-
Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Mehta, A., Singh, S., & Ezekiel, R. (2013). CIPC [Isopropyl N-(3-chlorophenyl) carbamate] for sprout suppression in potatoes during storage. ResearchGate. Available from: [Link]
-
Owens, J., & Koester, C. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.GOV. Available from: [Link]
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Ross, S. A., & Harvey, J. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44093–44102. Available from: [Link]
- Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: An insight into the regulatory considerations and implementation. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.
-
U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
